molecular formula C12H17NO3 B1596974 Ethyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate CAS No. 21603-70-3

Ethyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate

Cat. No.: B1596974
CAS No.: 21603-70-3
M. Wt: 223.27 g/mol
InChI Key: NECQDWYVPWLBTM-UHFFFAOYSA-N
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Description

Ethyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate is a chemical compound belonging to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic aromatic compounds containing a nitrogen atom. This compound is characterized by its molecular structure, which includes a pyrrole ring substituted with a formyl group and two methyl groups, as well as an ethyl propanoate moiety.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 2,4-dimethylpyrrole as the starting material.

  • Formylation Reaction: The pyrrole ring is subjected to formylation using reagents such as formic acid or formylating agents like N-formylsaccharin.

  • Esterification: The resulting 5-formyl-2,4-dimethyl-1H-pyrrole is then esterified with ethyl propanoate in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can also be employed to enhance the sustainability of the production process.

Types of Reactions:

  • Oxidation: The formyl group in the pyrrole ring can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution Reactions: The pyrrole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring. Common reagents include halogens and nitration agents.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Sodium borohydride (NaBH4) in methanol.

  • Substitution: Bromine (Br2) in acetic acid.

Major Products Formed:

  • Oxidation: 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid.

  • Reduction: 5-hydroxymethyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid.

  • Substitution: Brominated derivatives of the pyrrole ring.

Scientific Research Applications

Ethyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate has various applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound and its derivatives are studied for their biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with bacterial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors critical to the survival of the microorganism.

Comparison with Similar Compounds

  • Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate: This compound is structurally similar but lacks the propanoate group.

  • Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate: This compound has a similar pyrrole ring but without the formyl group.

  • Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-acetate: This compound has an acetate group instead of a propanoate group.

Uniqueness: Ethyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to its similar compounds

Properties

IUPAC Name

ethyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-4-16-12(15)6-5-10-8(2)11(7-14)13-9(10)3/h7,13H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NECQDWYVPWLBTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(NC(=C1C)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363552
Record name Ethyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21603-70-3
Record name Ethyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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